N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine

Description

Systematic IUPAC Nomenclature and Structural Representation

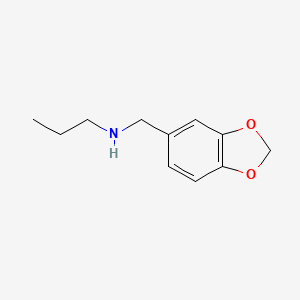

IUPAC Name: N-(1,3-Benzodioxol-5-ylmethyl)propan-1-amine

Structural Formula: C₁₁H₁₅NO₂

The compound consists of a 1,3-benzodioxole core (a benzene ring fused to a 1,3-dioxolane ring) with a methyl group at position 5. This methyl group is connected via a methylene bridge (–CH₂–) to the nitrogen atom of a propan-1-amine chain. The propan-1-amine moiety is a primary amine where the amine group is attached to the first carbon of a three-carbon chain.

Key Structural Features:

| Component | Description |

|---|---|

| Benzodioxole Core | Fused aromatic ring with two oxygen atoms |

| Propan-1-amine | Primary amine with three carbons |

| Methylene Linker | Connects benzodioxole to the amine group |

Synonyms and Registry Identifiers

The compound is recognized under multiple identifiers and synonyms, reflecting its structural variations and historical naming conventions.

Molecular Formula and Weight Analysis

Molecular Formula: C₁₁H₁₅NO₂

Molecular Weight: 193.24 g/mol

Elemental Breakdown

| Element | Quantity | Contribution to Formula |

|---|---|---|

| Carbon | 11 | Benzodioxole (7) + Propan-1-amine (3) + Methylene (1) |

| Hydrogen | 15 | Benzodioxole (4) + Methylene (2) + Propan-1-amine (9) |

| Nitrogen | 1 | Primary amine group |

| Oxygen | 2 | Dioxolane ring (2) |

Structural Verification: The molecular weight aligns with the summed atomic masses: $$ (11 \times 12.01) + (15 \times 1.008) + (1 \times 14.01) + (2 \times 16.00) = 193.24 \, \text{g/mol} $$ This matches experimental data from chemical suppliers and databases.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-5-12-7-9-3-4-10-11(6-9)14-8-13-10/h3-4,6,12H,2,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPENBYOVFCHIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine typically involves the reaction of 1,3-benzodioxole with propan-1-amine under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine is unique due to its specific structural features, such as the benzodioxole ring and the propan-1-amine group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine, also known as NDT 9513727, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine is characterized by its unique structure, which includes a benzodioxole moiety attached to a propan-1-amine backbone. The molecular formula is with a molecular weight of approximately 193.25 g/mol. The presence of the benzodioxole group is significant as it is associated with various psychoactive substances and pharmaceuticals, enhancing the compound's potential biological activity .

The biological activity of N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine can be attributed to its interaction with various molecular targets:

- Receptor Interactions : Preliminary studies suggest that this compound may interact with serotonin receptors, particularly the 5-HT2A receptor. This interaction could lead to psychoactive effects and potential therapeutic applications in mood disorders and other psychiatric conditions .

- Inhibition of Neutropenia : In vivo studies indicate that NDT 9513727 effectively inhibits C5a-induced neutropenia in gerbils and cynomolgus macaques, showcasing its potential in treating inflammatory diseases .

Antitumor Activity

Recent research has evaluated the antitumor properties of N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine derivatives against various cancer cell lines. The results showed significant growth inhibition:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | < 5 |

| A549 | < 5 |

| MCF-7 | < 5 |

These findings suggest that compounds derived from N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine could be promising candidates for cancer therapy .

Neuropharmacological Effects

The compound's structural similarities to known psychoactive agents suggest potential applications in neuropharmacology. Its interactions with neurotransmitter systems could lead to developments in treatments for anxiety and depression .

Case Studies

A notable case study involved the assessment of NDT 9513727's efficacy in a controlled environment where it was administered to animal models exhibiting symptoms of inflammatory diseases. The study reported a marked reduction in neutrophil counts following treatment, indicating the compound's anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine, a comparison was made with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Benzodioxol-5-methanamine | Lacks the propan chain; simpler structure | |

| 3-(1,3-Benzodioxol-5-yl)-N,N-dimethylpropan-1-amines | Contains dimethyl substitutions; alters biological activity | |

| 4-Methyl-N-(1,3-benzodioxol-5-ylmethyl)aniline | Aromatic amine; different substitution pattern affecting reactivity |

This table highlights how slight modifications can significantly alter properties and potential applications of these compounds .

Q & A

Basic: What are the recommended methods for synthesizing N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine, and how can purity be ensured?

Answer:

The compound can be synthesized via a condensation reaction between 1,3-benzodioxol-5-ylmethanol and propan-1-amine under controlled conditions. A typical protocol involves:

- Step 1: Activation of the alcohol group using a coupling agent (e.g., EDCI or DCC) in anhydrous dichloromethane.

- Step 2: Reaction with propan-1-amine at 0–5°C for 12–24 hours.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy (integration of peaks for benzodioxole protons at δ 6.7–6.9 ppm and amine protons at δ 2.5–3.0 ppm) . For advanced quality control, high-resolution mass spectrometry (HRMS) confirms molecular formula accuracy.

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Based on structurally related benzodioxole-containing compounds:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .

- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .

- Storage: Keep in airtight containers under inert gas (argon) at –20°C to prevent oxidation .

No occupational exposure limits are established, but treat it as a Category 2B carcinogen (precautionary principle) .

Intermediate: How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?

Answer:

Single-crystal X-ray diffraction using SHELXL is the gold standard:

- Procedure: Grow crystals via slow evaporation (e.g., in ethanol/water). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement: Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Key metrics: R-factor < 5%, wR2 < 10% .

For example, cadmium complexes with benzodioxole derivatives show distorted octahedral geometries via this method, resolving bond-length ambiguities .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Assay variability: Standardize protocols (e.g., fixed incubation times, cell lines).

- Purity: Re-test batches using orthogonal methods (HPLC + LC-MS) to rule out impurities .

- Metabolic interference: Perform hepatic microsome stability assays to assess metabolite interference .

Case study: Neuroprotective effects of Alda-1 (a benzodioxole analog) were validated across multiple labs by harmonizing rotenone-induced toxicity models .

Advanced: What computational strategies predict the compound’s interaction with neurological targets (e.g., ALDH2)?

Answer:

- Molecular Docking: Use AutoDock Vina with ALDH2 (PDB: 1O04). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*). Prioritize binding poses with ΔG < –7 kcal/mol.

- MD Simulations: Run 100-ns simulations in GROMACS (CHARMM36 force field) to assess stability of hydrogen bonds (e.g., between benzodioxole O-atoms and Arg301) .

Validation: Compare with crystallographic data from related inhibitors (e.g., Alda-1’s benzodioxole moiety forms π-π stacking with Phe296) .

Advanced: How can radiolabeled derivatives of this compound be developed for imaging applications?

Answer:

- Radiosynthesis: Incorporate ¹⁸F via nucleophilic substitution. Example: React precursor (e.g., nitro- or trimethylammonium derivatives) with K¹⁸F/kryptofix in DMSO at 100°C .

- Biodistribution: Test in Sprague-Dawley rats using microPET. Monitor brain clearance rates (t½ < 30 min for optimal contrast) .

Key challenge: Ensure metabolic stability by modifying the propan-1-amine chain (e.g., methyl substitution reduces hepatic uptake) .

Methodological: What analytical techniques differentiate between structural isomers or degradation products?

Answer:

- LC-MS/MS: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate isomers. Monitor m/z for [M+H]+ (e.g., 222.1 for the parent compound).

- FT-IR: Benzodioxole C-O-C asymmetric stretching (1250–1300 cm⁻¹) vs. degradation byproducts (e.g., quinone formation at 1680 cm⁻¹) .

Case study: Cadmium complex studies used Raman spectroscopy to distinguish imidazolidine vs. tetrahydropyrimidine isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.